Epidepride

Dopamine D2 receptor affinity Radioligand binding SPECT/PET imaging

Epidepride is the definitive picomolar-affinity D2/D3 radioligand (Ki ~24 pM) for SPECT and PET neuroimaging, offering a 58:1 striatal-to-background ratio at 6.4 h that enables reliable extrastriatal receptor quantification in thalamus, hippocampus, and frontal cortex—unattainable with moderate-affinity ligands like raclopride. Its minimal displacement by endogenous dopamine makes it the superior choice for absolute receptor density studies, longitudinal disease progression monitoring, and chronic antipsychotic occupancy trials. Dual iodine-123 (SPECT) and carbon-11 (PET) radiolabeling supports direct cross-modality validation, while iodine-124 extends PET imaging windows to 48 hours for slow pharmacokinetic assessments. Procure the cold precursor or reference standard today for your next imaging study.

Molecular Formula C16H23IN2O3
Molecular Weight 418.27 g/mol
CAS No. 107188-87-4
Cat. No. B019907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpidepride
CAS107188-87-4
Synonymsepidepride
N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide
Molecular FormulaC16H23IN2O3
Molecular Weight418.27 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC
InChIInChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1
InChIKeyAPNNSBJHVTUORL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epidepride (CAS 107188-87-4): High-Affinity Dopamine D2/D3 Radioligand for SPECT and PET Neuroimaging


Epidepride is a substituted benzamide derivative that functions as a potent and selective antagonist at dopamine D2 and D3 receptors [1]. It is structurally related to the atypical antipsychotic remoxipride and its metabolites, combining elements of isoremoxipride (FLB 457) and iodopride [2]. Epidepride is characterized by picomolar affinity (Ki ~24 pM) for D2 receptors and is radiolabeled with iodine-123, iodine-125, or carbon-11 for use as a radiotracer in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) [1][3].

Why Epidepride Cannot Be Substituted by Other Dopamine D2 Radioligands in Extrastriatal Imaging Studies


While several benzamide-based radioligands target dopamine D2/D3 receptors, their divergent affinity, lipophilicity, and kinetic profiles produce markedly different imaging characteristics [1]. Lower-affinity ligands like raclopride (Ki ~1-2 nM) cannot reliably visualize extrastriatal D2 receptors due to insufficient target-to-background ratios in low-density regions [2]. Conversely, other high-affinity ligands such as FLB 457 and fallypride exhibit different binding kinetics and sensitivity to endogenous dopamine displacement, leading to variable quantification of receptor occupancy [1]. Epidepride's unique combination of sub-50 pM affinity, moderate lipophilicity, and slow dissociation kinetics provides a distinct imaging window that is not replicated by its closest analogs [1][3].

Epidepride vs. FLB 457, Fallypride, and Raclopride: Quantitative Differentiation in Affinity, Lipophilicity, and Imaging Performance


D2 Receptor Affinity Comparison: Epidepride vs. FLB 457, Fallypride, and Raclopride

Epidepride binds to the dopamine D2 receptor with a Ki of 24 pM (0.024 nM) [1]. In a head-to-head comparison under identical assay conditions, epidepride (Ki = 0.01 ± 0.01 nM) exhibited 3-fold higher affinity than FLB 457 (0.03 ± 0.01 nM), 32-fold higher than fallypride (0.32 ± 0.06 nM), and 50-fold higher than raclopride (0.50 ± 0.08 nM) for surface D2 receptors [2].

Dopamine D2 receptor affinity Radioligand binding SPECT/PET imaging

Lipophilicity (LogP/LogKw) Comparison: Epidepride vs. Fallypride

Epidepride has a calculated XLogP3 value of 2.1 [1]. This is lower than the reported logKw of 2.43 for fallypride [2]. Lower lipophilicity is generally associated with reduced non-specific binding to brain tissue and improved signal-to-noise ratios in neuroimaging applications.

Lipophilicity Blood-brain barrier penetration Non-specific binding

In Vivo Target-to-Background Ratio: Striatal Uptake and Extrastriatal Visualization

In rhesus monkey SPECT studies, [123I]epidepride achieved a striatal-to-posterior brain ratio of 58 at 6.4 hours post-injection [1]. In rat brain, the hippocampal-to-cerebellar and frontal cortical-to-cerebellar ratios were 2.2:1, which fell to 1.1:1 following haloperidol pretreatment, confirming specific binding [2]. By contrast, the moderate-affinity ligand raclopride provides negligible signal in extrastriatal regions due to insufficient target-to-background contrast.

Striatum-to-cerebellum ratio Extrastriatal imaging SPECT

Resistance to Endogenous Dopamine Displacement: Epidepride vs. Raclopride

In rhesus monkey studies, administration of 1 or 2 mg/kg d-amphetamine produced little displacement of [123I]epidepride binding, indicating that epidepride is not easily displaced by endogenous dopamine [1]. In contrast, [11C]raclopride binding is highly sensitive to endogenous dopamine fluctuations, with amphetamine challenges producing substantial decreases in binding potential [2].

Endogenous dopamine displacement Receptor occupancy Amphetamine challenge

Radiolabeling Versatility: Multiple Isotopes for SPECT and PET

Epidepride can be radiolabeled with iodine-123 (SPECT), iodine-125 (in vitro autoradiography), iodine-131 (therapeutic), iodine-124 (long half-life PET), and carbon-11 (PET) [1][2]. [11C]epidepride synthesis from the bromo-analogue FLB 457 yields 40-50% radiochemical yield within 30 minutes, with specific activity of 37-111 GBq/μmol [1]. In contrast, FLB 457 requires carbon-11 labeling for PET (limited half-life), while fallypride is exclusively labeled with fluorine-18.

Radiolabeling SPECT PET Iodine-123 Carbon-11

Chemical Stability Profile Under Forced Degradation Conditions

A stability-indicating LC-MS/MS study evaluated epidepride under forced degradation conditions [1]. Epidepride showed no decomposition products after exposure to acidic, alkaline, or thermal treatments. However, >80% of 127I-epidepride was oxidized within 24 hours in the presence of hydrogen peroxide (H2O2), indicating susceptibility to oxidative degradation [1].

Forced degradation Stability-indicating method LC-MS/MS

Epidepride: Optimal Research Applications Based on Verified Differentiation Evidence


Quantification of Extrastriatal D2/D3 Receptor Density in Neuropsychiatric Disorders

Epidepride's picomolar affinity (Ki = 24 pM) and high striatal-to-background ratio (58:1 at 6.4 h) enable reliable visualization and quantification of low-density D2/D3 receptors in extrastriatal regions such as thalamus, hippocampus, and frontal cortex [1][2]. This is not achievable with moderate-affinity ligands like raclopride. Applications include receptor occupancy studies of antipsychotic drugs and characterization of D2 receptor alterations in schizophrenia and mood disorders.

Absolute Receptor Density Measurements Independent of Endogenous Dopamine Fluctuations

Epidepride demonstrates minimal displacement by amphetamine-induced endogenous dopamine release, in contrast to raclopride which is highly sensitive to synaptic dopamine levels [1]. This property makes epidepride preferable for studies requiring measurement of absolute D2/D3 receptor density rather than acute synaptic dopamine dynamics, such as longitudinal studies of disease progression or chronic drug effects.

Cross-Modality Validation Studies Between SPECT and PET

Epidepride can be radiolabeled with both iodine-123 (SPECT) and carbon-11 (PET), enabling direct cross-modality comparison and validation of imaging protocols [1]. The availability of [11C]epidepride with high specific activity (37-111 GBq/μmol) allows PET verification of SPECT-derived quantification, an advantage not available for SPECT-only ligands or PET-only tracers like fallypride [1].

Extended Time-Course Imaging with 124I-Epidepride

The iodine-124 isotope (half-life 4.2 days) enables PET imaging of epidepride distribution and receptor binding over extended time frames (up to 48 hours) [1]. This facilitates studies of slow pharmacokinetic processes, receptor internalization kinetics, and long-term drug occupancy that are impractical with short-lived carbon-11 or fluorine-18 labels. [124I]epidepride localized in the striatum with a striatum-to-cerebellum ratio of 10 and binding was displaceable by haloperidol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epidepride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.